

Technical Guide: Crystal Structure of the 2,3-Diaminopyridinium Cation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Diamino-4-methoxypyridine**

Cat. No.: **B149494**

[Get Quote](#)

Introduction

A definitive crystal structure for the neutral compound **2,3-Diamino-4-methoxypyridine** is not currently available in open-access crystallographic databases. However, a detailed structural analysis of the protonated form, the 2,3-diaminopyridinium cation, has been reported as part of the salt, 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate.^{[1][2]} This technical guide provides a comprehensive overview of the crystal structure of this cation, its synthesis, and the supramolecular architecture established through various intermolecular interactions. The biological context of 2,3-diaminopyridine derivatives is also briefly discussed.

Data Presentation

The crystallographic data for 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate provides valuable insights into the geometry and bonding of the 2,3-diaminopyridinium cation.^[1]

Table 1: Crystallographic Data for 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate^[1]

Parameter	Value
Chemical Formula	$C_5H_8N_3^+ \cdot C_{11}H_8NO_3^-$
Formula Weight (Mr)	312.33
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	12.4338 (12)
b (Å)	7.7462 (7)
c (Å)	19.4626 (14)
β (°)	128.806 (4)
Volume (Å ³)	1460.8 (2)
Z	4
Temperature (K)	100
Radiation	Mo K α ($\lambda = 0.71073 \text{ \AA}$)
Absorption Coefficient (μ)	0.10 mm ⁻¹
Crystal Size (mm)	0.24 × 0.21 × 0.11

In the salt structure, the pyridine nitrogen of the 2,3-diaminopyridine moiety is protonated, leading to the formation of the 2,3-diaminopyridinium cation. This cation is essentially planar.[\[1\]](#) [\[3\]](#) The crystal packing is stabilized by a network of hydrogen bonds and π – π stacking interactions.[\[1\]](#)[\[2\]](#)

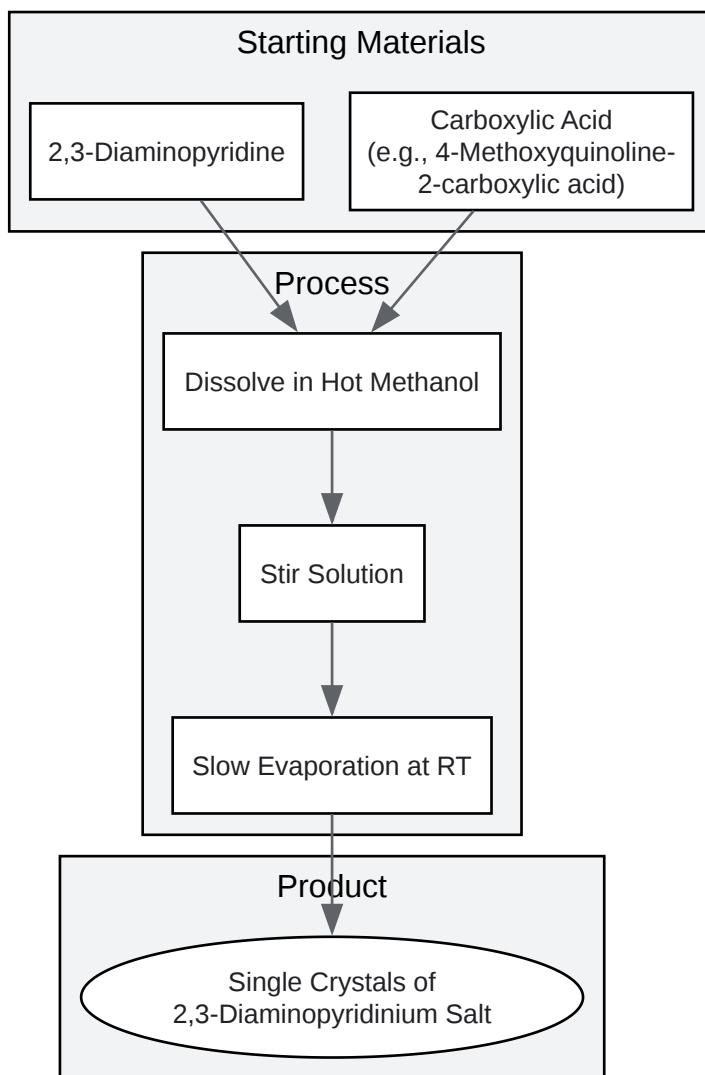
Experimental Protocols

Synthesis of 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate

The synthesis of the title salt involves a straightforward acid-base reaction between 2,3-diaminopyridine and 4-methoxyquinoline-2-carboxylic acid.

- Materials:

- 2,3-Diaminopyridine
- 4-Methoxyquinoline-2-carboxylic acid
- Methanol
- Procedure:
 - Equimolar amounts of 2,3-diaminopyridine and 4-methoxyquinoline-2-carboxylic acid are dissolved in hot methanol.
 - The resulting solution is stirred for a brief period.
 - The solution is then allowed to stand at room temperature.
 - Slow evaporation of the solvent yields single crystals of 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate suitable for X-ray diffraction.


General Synthesis of 2,3-Diaminopyridine Derivatives

2,3-Diaminopyridine and its derivatives are typically synthesized through the reduction of a corresponding nitro-substituted aminopyridine.[\[4\]](#)[\[5\]](#) A common route involves the following steps:

- Nitration: 2-Aminopyridine is nitrated to introduce a nitro group, typically at the 3-position.
- Reduction: The nitro group of the 2-amino-3-nitropyridine intermediate is then reduced to an amino group to yield 2,3-diaminopyridine. This reduction can be achieved using various reagents, including iron in acidic ethanol or catalytic hydrogenation with a palladium catalyst.
[\[4\]](#)[\[6\]](#)

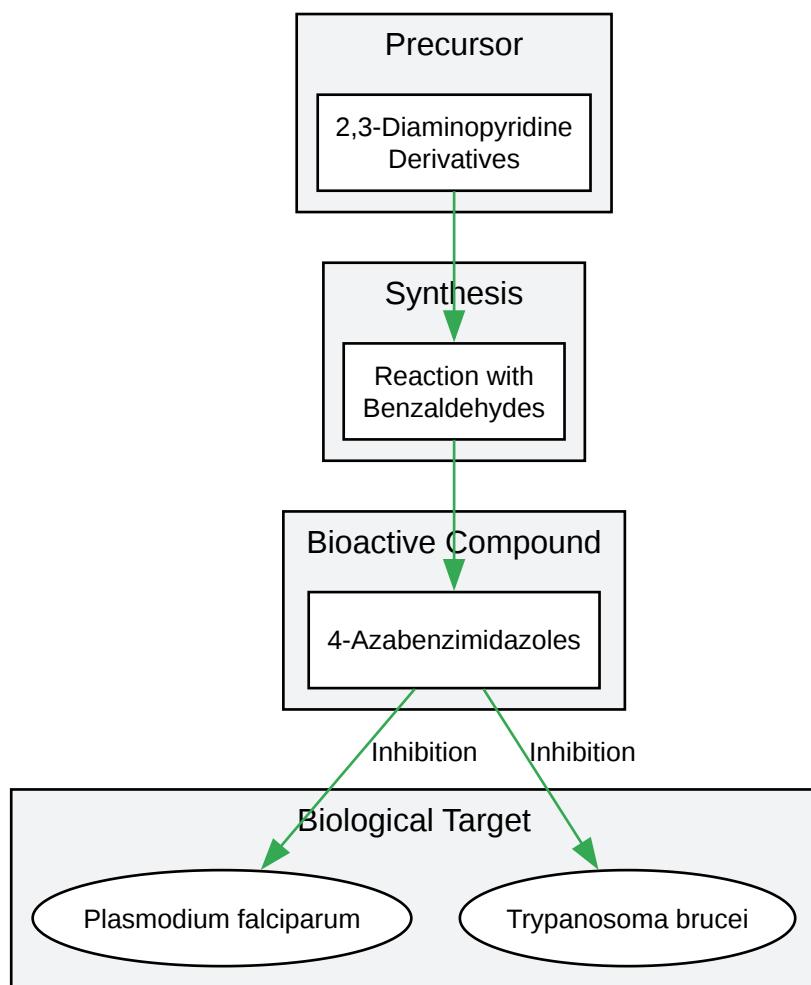
Visualizations

Experimental Workflow: Synthesis of 2,3-Diaminopyridinium Salts

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2,3-diaminopyridinium salts.

Hydrogen Bonding Network in 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate



[Click to download full resolution via product page](#)

Caption: Key hydrogen bonding interactions in the crystal lattice.

Potential Biological Role of 2,3-Diaminopyridine Derivatives

Derivatives of 2,3-diaminopyridine have been investigated for their biological activity, particularly as antiparasitic agents.^{[7][8]} They serve as precursors for the synthesis of 4-azabenzimidazoles, which have shown promising activity against *Plasmodium falciparum* (the parasite causing malaria) and *Trypanosoma brucei* (the parasite causing African trypanosomiasis).^{[7][8]}

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to potential antiparasitic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Diamino-pyridinium 4-meth-oxy-quinoline-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Diaminopyridinium 2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Crystal Structure of the 2,3-Diaminopyridinium Cation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149494#crystal-structure-of-2-3-diamino-4-methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com